3-(3-Fluoro-4-methoxyphenyl)propanal
Overview
Description
3-(3-Fluoro-4-methoxyphenyl)propanal is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanal group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)propanal typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with a suitable reagent to introduce the propanal group. One common method is the reduction of 3-fluoro-4-methoxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like ethanol . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of 3-fluoro-4-methoxybenzaldehyde using a palladium catalyst under high pressure and temperature . This method allows for the large-scale production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)propanal undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(3-Fluoro-4-methoxyphenyl)propanoic acid.
Reduction: 3-(3-Fluoro-4-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)propanal has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)propanal involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors . These interactions can modulate biological processes and lead to the observed effects of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)propanal
- 3-(3-Fluoro-4-hydroxyphenyl)propanal
- 3-(3-Fluoro-4-methylphenyl)propanal
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)propanal is unique due to the specific combination of the fluorine atom and methoxy group on the phenyl ring. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBXHIAQLCCJFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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